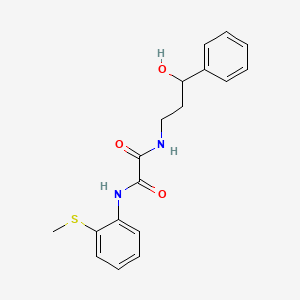
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Formula: C15H18N2O3
- Molecular Weight: 274.32 g/mol
- Functional Groups: Hydroxy, methylthio, oxalamide
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the hydroxy group allows for hydrogen bonding, while the phenyl and methylthio groups may facilitate interactions with proteins and enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with receptors could lead to alterations in signal transduction pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that these compounds could scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that this oxalamide can reduce pro-inflammatory cytokine levels, suggesting potential anti-inflammatory effects. This property could be beneficial for conditions such as arthritis and other inflammatory disorders.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity, making it a candidate for further investigation as an anti-cancer agent.
Case Studies
-
Study on Antioxidant Activity:
- Objective: To evaluate the antioxidant properties of the compound.
- Method: DPPH radical scavenging assay.
- Results: The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
-
Anti-inflammatory Study:
- Objective: Assess the impact on cytokine production.
- Method: ELISA assays measuring TNF-alpha and IL-6 levels.
- Results: A notable decrease in cytokine levels was observed, supporting its potential use in treating inflammatory diseases.
-
Cytotoxicity Assessment:
- Objective: Determine the effects on cancer cell lines (e.g., HeLa, MCF-7).
- Method: MTT assay.
- Results: IC50 values indicated that the compound selectively inhibited cancer cell proliferation without significantly affecting normal cell lines.
Table of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging activity |
| Anti-inflammatory | ELISA | Reduced TNF-alpha and IL-6 levels |
| Cytotoxicity | MTT Assay | Selective inhibition of cancer cell lines |
Propiedades
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24-16-10-6-5-9-14(16)20-18(23)17(22)19-12-11-15(21)13-7-3-2-4-8-13/h2-10,15,21H,11-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYUEKOCHXPCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














